molecular formula C8H12N2O2 B1392755 tert-Butyl 1H-pyrazole-4-carboxylate CAS No. 611239-23-7

tert-Butyl 1H-pyrazole-4-carboxylate

Cat. No. B1392755
M. Wt: 168.19 g/mol
InChI Key: UAERPLOMIPPTSK-UHFFFAOYSA-N
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Description

“tert-Butyl 1H-pyrazole-4-carboxylate” is a chemical compound with the molecular formula C8H12N2O2 . It is also known by other names such as “1H-Pyrazole-4-carboxylic acid, 1,1-dimethylethyl ester” and “MFCD15976389” among others .


Molecular Structure Analysis

The molecular weight of “tert-Butyl 1H-pyrazole-4-carboxylate” is 168.19 g/mol . The IUPAC name for this compound is “tert-butyl 1H-pyrazole-4-carboxylate” and its InChI code is "InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)6-4-9-10-5-6/h4-5H,1-3H3,(H,9,10)" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.19 g/mol and a complexity of 174 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 168.089877630 g/mol . The topological polar surface area of the compound is 55 Ų .

Scientific Research Applications

Synthesis and Intermediate Compounds

  • Intermediate in Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of tert-Butyl 1H-pyrazole-4-carboxylate, is utilized as an intermediate in synthesizing biologically active compounds like crizotinib (Kong et al., 2016).

  • Synthesis of Amino-Aryl Compounds : The compound has been used in novel and efficient routes for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are versatile intermediates (Bobko et al., 2012).

  • Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : It's also used in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, showcasing its versatility in producing various chemical structures (Iminov et al., 2015).

  • Synthesis of Lactam Acetyl-CoA Carboxylase Inhibitors : A derivative of tert-butyl 1H-pyrazole-4-carboxylate, namely tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, is used in synthesizing lactam acetyl-CoA carboxylase inhibitors (Huard et al., 2012).

  • One-Pot Synthesis of Diaryl Pyrazoles : The compound is pivotal in a concise 'one-pot' synthesis process for 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates (Jiang et al., 2013).

  • Silver(I) Pyrazolate Synthesis : Its derivative, tert-butyl 3,5-diphenyl-1H-pyrazole-4-carboxylate, is used in the synthesis of binary hexameric silver(I) pyrazolate, which demonstrates unique structural properties (Lv et al., 2017).

  • Synthesis of Benzimidazoles as Antitumor Agents : It's used in synthesizing novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates, which show potential as antitumor agents (Abonía et al., 2011).

  • Tautomerism Studies : The compound is also studied for its tautomerism properties in the solid state and in solution, contributing to the understanding of its chemical behavior (Claramunt et al., 2005).

properties

IUPAC Name

tert-butyl 1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)6-4-9-10-5-6/h4-5H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAERPLOMIPPTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678947
Record name tert-Butyl 1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1H-pyrazole-4-carboxylate

CAS RN

611239-23-7
Record name tert-Butyl 1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Almansa, LA Gómez, FL Cavalcanti… - Journal of medicinal …, 1997 - ACS Publications
… Methyl 5(3)-[(4-Bromophenyl)acetyl]-3(5)-tert-butyl-1H-pyrazole-4-carboxylate (4n). To a solution of 3n (86.0 g, 240 mmol) in AcOH (805 mL) was added NH 2 NH 2 ·H 2 O (17.4 mL, 360 …
Number of citations: 111 pubs.acs.org
D Žerovnik, U Grošelj, D Kralj, Č Malavašič… - …, 2010 - thieme-connect.com
… HCl in EtOAc (2 M, 30 mL, 60 mmol) was added to a stirred mixture of methyl 5-[2-(tert-butoxycarbonylamino)ethyl]-1-tert-butyl-1H-pyrazole-4-carboxylate [¹¹] (3.25 g, 10 mmol), …
Number of citations: 9 www.thieme-connect.com
D Norton, WG Bonnette, JF Callahan… - Journal of Medicinal …, 2021 - ACS Publications
… -(6-bromopyridin-2-yl)-5-tert-butyl-1H-pyrazole-4-carboxylate 48a (240 mg, 0.71 mmol, 57%, … A mixture of methyl-1-(6-bromopyridin-2-yl)-5-tert-butyl-1H-pyrazole-4-carboxylate (100 mg, …
Number of citations: 14 pubs.acs.org
D Kralj, M Friedrich, U Grošelj, S Kiraly-Potpara… - Tetrahedron, 2009 - Elsevier
A seven-step synthesis of 1-substituted 5-(2-acylaminoethyl)-1H-pyrazole-4-carboxamides 20 as the pyrazole analogues of histamine was developed. The synthesis starts with a three-…
Number of citations: 24 www.sciencedirect.com

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